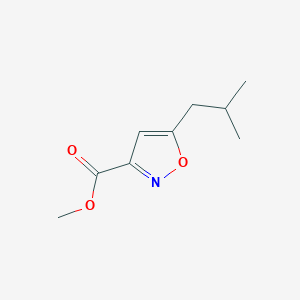

Methyl 5-isobutylisoxazole-3-carboxylate

カタログ番号 B8668059

分子量: 183.20 g/mol

InChIキー: BUDOAOOQQPSSSI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09216972B2

Procedure details

To a solution of 5-isobutylisoxazole-3-carboxylic acid (1.0 g, 5.91 mmol) in a mixture of dichloromethane (18 mL) and methanol (6 mL) was added trimethylsilyldiazomethane (2.0 M in ether) (5.91 mL, 11.8 mmol) dropwise until the yellow color persisted and the bubbling ceased (˜3.9 mL was required). The solvent was removed under reduced pressure, and the residue was diluted with dichloromethane, washed with a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by flash silica gel chromatography using a 5% mixture of ethyl acetate in hexane afforded methyl 5-isobutylisoxazole-3-carboxylate (0.925 g, 5.05 mmol, 85% yield) as a flakey, white solid. The product had an HPLC ret. time=1.83 min.−Column: (condition A); LC/MS M+1=184.1. 1H NMR (500 MHz, CDCl3) δ ppm [mixture of isobutyl rotomers] 0.96-1.00 (m, 6H), [1.94-2.03 (m, 0.1H) and 2.03-2.14 (m, 0.9H)], [2.62 (d, J=7.21 Hz, 0.2H) and 2.70 (d, J=7.21 Hz, 1.8H)], 3.96-3.99 (m, 3H), and [6.41-6.44 (m, 0.9H) and 6.80 (s, 0.1H)].

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:5]1[O:9][N:8]=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=1)[CH:2]([CH3:4])[CH3:3].[CH3:13][Si](C=[N+]=[N-])(C)C>ClCCl.CO>[CH2:1]([C:5]1[O:9][N:8]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:6]=1)[CH:2]([CH3:4])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC(=NO1)C(=O)O

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

5.91 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C=[N+]=[N-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was diluted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a saturated aqueous solution of sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by purification by flash silica gel chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)C1=CC(=NO1)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.05 mmol | |

| AMOUNT: MASS | 0.925 g | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |